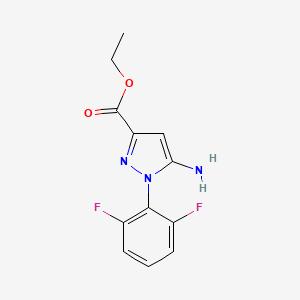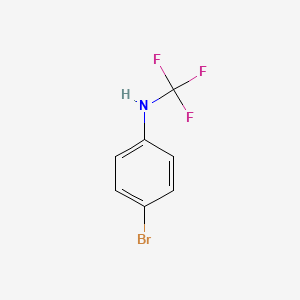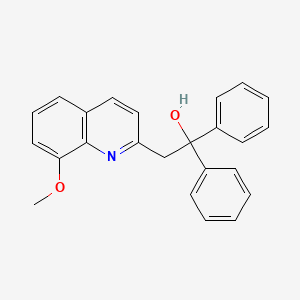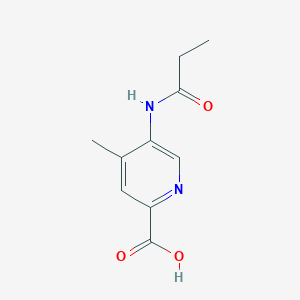
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a cyclopropyl group and a trifluoromethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate typically involves the esterification of 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropyl group may contribute to the compound’s stability and bioavailability, while the ester group facilitates its transport across biological membranes.
Comparación Con Compuestos Similares
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the cyclopropyl and trifluoromethylamino groups, resulting in different chemical and biological properties.
Cyclopropyl benzoate: Contains the cyclopropyl group but lacks the trifluoromethylamino group, leading to variations in reactivity and applications.
Trifluoromethylamino benzoate: Contains the trifluoromethylamino group but lacks the cyclopropyl group, affecting its stability and binding affinity.
Propiedades
Fórmula molecular |
C14H16F3NO2 |
|---|---|
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
ethyl 3-[[cyclopropyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C14H16F3NO2/c1-2-20-13(19)11-5-3-4-10(8-11)9-18(12-6-7-12)14(15,16)17/h3-5,8,12H,2,6-7,9H2,1H3 |
Clave InChI |
HYUPMRVFZAIGHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)CN(C2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)




![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)





![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)

